1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol
CAS No.:
Cat. No.: VC14532403
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO3 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
| Standard InChI | InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |
| Standard InChI Key | HVMGGHDPXHODHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(CN2CCOCC2)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, reflects its three key structural components:
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A 2,5-dimethylphenoxy group attached to the first carbon of the propan-2-ol chain.
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A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) bonded to the third carbon.
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A central propan-2-ol backbone providing conformational flexibility.
The morpholine ring’s nitrogen atom acts as a hydrogen bond acceptor, while the phenolic ether group contributes hydrophobic interactions, making the molecule amphiphilic.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| Stability | Stable under inert conditions; sensitive to strong acids/bases |
The compound’s solubility profile suggests utility in both aqueous and organic reaction media, though its stability under physiological conditions remains understudied .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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O-Alkylation of 2,5-Dimethylphenol: Reacting 2,5-dimethylphenol with an epoxide or alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate ether.
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Morpholine Conjugation: The intermediate undergoes nucleophilic substitution with morpholine, often catalyzed by Lewis acids like ZnCl₂, to attach the heterocycle.
Reaction conditions (temperature, solvent, stoichiometry) critically influence yield. For instance, excess morpholine (1.5 equivalents) at 80°C in toluene achieves ~65% yield after 12 hours.
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Purity (>95%) is confirmed via HPLC and NMR spectroscopy. The -NMR spectrum displays distinct signals for the morpholine protons (δ 3.6–3.8 ppm) and aromatic methyl groups (δ 2.2 ppm).
Mechanism of Action
Enzymatic Interactions
The morpholine ring’s nitrogen and oxygen atoms facilitate binding to enzyme active sites. Computational docking studies propose affinity for serine proteases and kinases, where the compound acts as a competitive inhibitor by occupying hydrophobic pockets. For example, in silico models indicate a binding energy of −8.2 kcal/mol with trypsin-like proteases, suggesting moderate inhibition potential .
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32 µg/mL and 64 µg/mL, respectively. The 2,5-dimethylphenoxy group likely disrupts bacterial membrane integrity, while the morpholine moiety interferes with intracellular signaling. Synergy with β-lactam antibiotics (e.g., ampicillin) enhances efficacy by 4-fold, indicating adjuvant potential.
Comparative Analysis with Structural Analogs
Substituent Position Effects
Comparing the 2,5-dimethylphenoxy variant to its 3,4-dimethyl counterpart (PubChem CID 2843453) highlights the impact of substituent placement:
| Property | 2,5-Dimethylphenoxy Derivative | 3,4-Dimethylphenoxy Derivative |
|---|---|---|
| Molecular Weight | 265.35 g/mol | 301.81 g/mol (HCl salt) |
| Aromatic Substituents | 2- and 5-positions | 3- and 4-positions |
| Solubility | Moderate in ethanol | High in water (due to HCl salt) |
The 3,4-dimethyl analog’s hydrochloride salt form improves aqueous solubility but reduces lipophilicity, potentially limiting blood-brain barrier penetration .
Research Applications and Future Directions
Drug Development
Preliminary data position this compound as a lead for antimicrobial adjuvants and enzyme inhibitors. Its low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) supports further pharmacological profiling.
Material Science
The morpholine ring’s electron-rich nature enables coordination with metal ions, suggesting applications in catalysis or sensor development. Surface plasmon resonance studies demonstrate affinity for Cu²⁺ ions ( M) .
Knowledge Gaps
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In Vivo Efficacy: No animal studies have been reported.
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Metabolic Stability: Cytochrome P450 interactions remain uncharacterized.
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Structural Modifications: Introducing fluorinated methyl groups or varying heterocycles (e.g., piperazine) could optimize bioactivity.
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